2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide, also known as CFA, is a chemical compound that has gained significant attention in the field of neuroscience research. CFA is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in nociceptive neurons. The TRPV1 channel plays a crucial role in the perception of pain, and its inhibition by CFA has been shown to have potential therapeutic effects in various pain-related conditions.
Scientific Research Applications
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMP) , including derivatives of our compound, play a pivotal role in the agrochemical industry. Specifically, 2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide serves as an intermediate for the production of fluazifop-butyl , a widely used herbicide. This herbicide effectively protects crops from pests, and its introduction has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. These compounds hold promise for treating various diseases and conditions .
Veterinary Medicine
In the veterinary industry, TFMP derivatives also play a role. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds contribute to animal health and well-being, demonstrating their potential in veterinary medicine .
Vapor-Phase Reactions
The vapor-phase reaction of TFMP derivatives, including our compound, offers intriguing possibilities. Researchers continue to explore novel applications, leveraging the unique properties of the trifluoromethyl group and the pyridine ring. These reactions may lead to innovative synthetic pathways or functional materials .
Fluorinated Chalcones
Our compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , belongs to the family of fluorinated chalcones. These compounds exhibit interesting properties and have potential applications in various fields. Further studies on their structural characteristics and reactivity could uncover additional uses .
Synthesis of Dichlorofluoroacetophenone
The preparation method for (S)-1-(2,6-dichloro-3-fluoroacetophenone) involves starting with 2,6-dichloro-3-fluoroacetophenone and reducing it using sodium. This process yields the desired compound, which may find applications in organic synthesis or other chemical processes .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methylcyclohexyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO/c1-10-5-7-11(8-6-10)18-15(19)9-12-13(16)3-2-4-14(12)17/h2-4,10-11H,5-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRRBMLCNXMOPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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